Isothiazolo[5,4-b]quinolin-3-amine
Description
Significance of Fused Heterocycles in Contemporary Chemical Research
Fused heterocyclic compounds, characterized by the sharing of atoms between at least two rings, one of which contains an atom other than carbon, represent a cornerstone of modern chemical and pharmaceutical research. Their rigid, three-dimensional structures provide a unique scaffold that can be strategically functionalized to interact with biological targets with high specificity and affinity. The diverse electronic properties and bonding arrangements within these systems allow for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.
The significance of fused heterocycles is underscored by their prevalence in a vast array of biologically active molecules, including many approved drugs. These scaffolds are integral to the development of agents targeting a wide spectrum of diseases, from infectious agents to complex multifactorial conditions. Their ability to mimic the structural motifs of endogenous ligands or to intercalate into nucleic acids makes them privileged structures in drug discovery.
Overview of the Isothiazolo[5,4-b]quinoline (B11907930) Core Structure and its Isomers
The Isothiazolo[5,4-b]quinoline system is a tetracyclic aromatic structure resulting from the fusion of an isothiazole (B42339) ring and a quinoline (B57606) ring. The nomenclature "[5,4-b]" specifies the points of fusion between the isothiazole and quinoline moieties. This core structure can exist in various isomeric forms, depending on the orientation of the isothiazole ring relative to the quinoline backbone.
The parent compound, Isothiazolo[5,4-b]quinoline, possesses the chemical formula C₁₀H₆N₂S and has a molecular weight of 186.24 g/mol . nih.gov The specific compound of focus in this article, Isothiazolo[5,4-b]quinolin-3-amine, is a derivative of this core structure. It is characterized by the presence of an amine group at the 3-position of the isothiazole ring. Its formal IUPAC name is nih.govthiazolo[5,4-b]quinolin-3-amine, and it has the chemical formula C₁₀H₇N₃S with a molecular weight of 201.25 g/mol . nih.gov
The structural rigidity of the Isothiazolo[5,4-b]quinoline scaffold, combined with the electronic influence of the sulfur and nitrogen heteroatoms, makes it a compelling candidate for further chemical exploration and derivatization.
Research Trajectory and Historical Context of this compound in Academic Inquiry
While extensive research has been conducted on the broader class of isothiazolo[5,4-b]quinoline derivatives, publicly available information focusing specifically on this compound is limited. The compound is cataloged under CAS number 69513-37-7, indicating its synthesis and characterization have been documented. nih.gov Its availability from commercial suppliers for research purposes further suggests its role as a building block or a compound of interest in certain scientific investigations. evitachem.com
The primary research impetus for the larger family of thiazolo[5,4-b]quinolines appears to be in the domain of oncology. Studies on various derivatives have explored their potential as antitumor agents. nih.gov The general synthetic strategy often involves the cyclization of appropriately substituted quinoline precursors. For instance, a convenient synthesis of the parent isothiazolo[5,4-b]quinoline core has been achieved from 2-chloro-3-formylquinolines.
However, the specific historical context of the first synthesis of this compound and the detailed trajectory of its academic inquiry are not extensively detailed in readily accessible scientific literature. It is plausible that its investigation is embedded within broader research programs focused on the structure-activity relationships of this class of heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69513-37-7 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-b]quinolin-3-amine |
InChI |
InChI=1S/C10H7N3S/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H2,11,13) |
InChI Key |
JEKVARRIYKFDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NSC3=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for Isothiazolo 5,4 B Quinolin 3 Amine and Key Intermediates
Strategies for Constructing the Isothiazolo[5,4-b]quinoline (B11907930) Ring System
The creation of the fused Isothiazolo[5,4-b]quinoline scaffold is primarily achieved through cyclization reactions starting from quinoline-based precursors. These methods offer reliable pathways to this important heterocyclic system.
Cyclization Reactions Involving Quinoline (B57606) Precursors
The construction of the isothiazole (B42339) ring onto a pre-existing quinoline framework is a common and effective strategy. This approach utilizes functionalized quinolines to build the desired heterocyclic system.
A prominent and versatile starting material for the synthesis of Isothiazolo[5,4-b]quinolines is 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.orgresearchgate.net This readily available intermediate can be transformed through a sequence of reactions to yield the target fused ring system.
One established method involves a two-step process beginning with the reaction of 2-chloro-3-formylquinolines with sodium sulfide (B99878). This is followed by treatment with hydroxylamine (B1172632) and subsequent cyclization using acetic anhydride (B1165640) to furnish the Isothiazolo[5,4-b]quinoline core. This approach is valued for its use of inexpensive chemicals and straightforward experimental procedures.
The versatility of 2-chloroquinoline-3-carbaldehyde extends to its use in the synthesis of a wide array of fused heterocyclic systems, highlighting its importance as a building block in organic synthesis. nih.govresearchgate.netsemanticscholar.org
Table 1: Synthesis of Isothiazolo[5,4-b]quinolines from 2-Chloro-3-formylquinolines
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Chloro-3-formylquinoline | 1. Na₂S, 2. Hydroxylamine, 3. Acetic Anhydride | Isothiazolo[5,4-b]quinoline | 74 |
This table showcases a specific example of the synthesis, and yields can vary based on substituents on the quinoline ring.
An alternative and related pathway proceeds through the intermediate 3-formyl-2-mercaptoquinoline. researchgate.net This intermediate can be generated from 2-chloroquinoline-3-carbaldehyde. The subsequent reaction of the thione with hydroxylamine leads to a thioneoxime, which upon cyclization with acetic anhydride, yields the Isothiazolo[5,4-b]quinoline.
The synthesis of N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycines and their corresponding disulfides has also been reported, demonstrating the utility of related mercapto-formyl precursors in the synthesis of various heterocyclic structures. nih.gov
One-Pot Syntheses and Domino Reaction Pathways
To enhance synthetic efficiency, one-pot and domino reaction strategies have been developed for the construction of quinoline-based heterocyclic systems. researchgate.netrsc.org These methods streamline the synthetic process by combining multiple reaction steps into a single operation, often leading to higher yields and reduced waste.
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. nih.govnih.gov Transition-metal-free syntheses of functionalized quinolines have been reported, offering a more sustainable approach to these important heterocycles. nih.gov For instance, an iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines under metal-free conditions. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly desirable in synthetic chemistry. researchgate.netnih.gov These reactions offer high atom economy and procedural simplicity. Several MCRs have been developed for the synthesis of various quinoline-based fused heterocycles. researchgate.netresearchgate.netnih.gov Cascade reactions, which involve a sequence of intramolecular reactions, have also been employed to construct complex heterocyclic systems efficiently. nih.gov
Amination and Functionalization of the Isothiazolo[5,4-b]quinoline Scaffold
The introduction of an amine group and other substituents onto the isothiazolo[5,4-b]quinoline core is crucial for developing new chemical entities. These modifications can significantly influence the biological properties of the resulting molecules.
Introduction of the Amine Functionality at C-3
The synthesis of isothiazolo[5,4-b]quinolin-3-amine involves the formation of the isothiazole ring fused to the quinoline backbone. evitachem.com One common strategy begins with appropriately substituted quinoline precursors. For instance, 2-chloro-3-formylquinolines can serve as starting materials. These compounds can be reacted with sodium sulfide and hydroxylamine, followed by cyclization with acetic anhydride to yield the isothiazolo[5,4-b]quinoline core. The introduction of the amine group at the C-3 position can be achieved through various synthetic routes, often involving multi-step processes that may include cyclization and the use of specific reagents like hydroxylamine-O-sulfonic acid to convert thiol intermediates into the desired isothiazoloquinoline structure. evitachem.com
Synthesis of Isothiazolo[5,4-b]quinolones
Isothiazolo[5,4-b]quinolones, which are oxidized forms of isothiazolo[5,4-b]quinolines, are also important synthetic targets. A convenient method for their preparation involves the oxidation of isothiazolo[5,4-b]quinolines with hydrogen peroxide in acetic acid. This reaction yields 3(2H)-one-1,1-dioxideisothiazolo[5,4-b]quinolines. Another approach involves the reaction of substituted 2-alkylthio-3-acyl-4-quinolones with O-(mesitylenesulfonyl)hydroxylamine in DMF to produce 3-methyl-9-alkyl-4,9-dihydroisothiazolo[5,4-b]quinolin-4-ones.
Preparation of Other Substituted Isothiazolo[5,4-b]quinoline Derivatives
A variety of substituted isothiazolo[5,4-b]quinoline derivatives have been synthesized to explore their structure-activity relationships. For example, 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines can be prepared through the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles and 5-(arylamino)-4-carbamoylthiazoles. nih.gov Further functionalization can be achieved through reactions like nucleophilic displacement. For instance, ethyl 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylates can be synthesized by reacting 4-chloroisothiazolo[5,4-b]pyridines with various amino compounds. researchgate.net The functionalization at different positions of the thiazolo[5,4-b]pyridine (B1319707) scaffold has also been explored to develop inhibitors for various kinases. nih.gov
Optimized Reaction Conditions and Reagent Selection
The efficiency of synthetic routes to isothiazolo[5,4-b]quinolines and their derivatives is highly dependent on the choice of reagents and reaction conditions. Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and improved yields. For instance, the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones has been efficiently achieved using microwave irradiation, allowing for multi-gram scale preparation of key precursors. nih.govnih.gov
The selection of catalysts and solvents is also critical. For example, in the synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, a mixture of L-proline and ethylene (B1197577) glycol with sodium metabisulfite (B1197395) at 130 °C for one hour provided good yields under eco-friendly conditions. mdpi.com In the synthesis of thiazolo[5,4-f]quinazolines, copper(I)-catalyzed conditions have been employed for certain steps. nih.gov The use of deep eutectic solvents is another green chemistry approach that has been explored as a safer alternative to hazardous organic solvents. mdpi.com
Considerations of Regioselectivity and Stereoselectivity in Synthetic Routes
Regioselectivity is a key consideration in the synthesis of complex heterocyclic systems like isothiazolo[5,4-b]quinolines. The substitution pattern on the starting materials and the reaction conditions can dictate the position of cyclization and functionalization. For instance, in the synthesis of evitachem.commdpi.comtriazolo[4,3-a]quinazolin-5-ones, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides proceeded in a regioselective manner to produce the angular regioisomers as the sole products. nih.gov This regioselectivity was confirmed by X-ray experiments and 2D NMR studies. nih.gov
Similarly, the synthesis of substituted isothiazolo[4,5-b]pyridines has been achieved with regioselective functionalization. rsc.orgrsc.org Computational studies, such as those employing Hückel theory calculations, have been used to rationalize the observed regioselectivity in the iodination of 6-aminoquinoxalines, which is a key step in the synthesis of oxazolo- and thiazolo[5,4-f]quinoxalines. researchgate.net Stereoselectivity is also a crucial aspect, particularly when chiral centers are present in the target molecule or intermediates. The synthesis of cis and trans stereoisomers of octahydro evitachem.commdpi.comtriazolo[4,3-a]quinazolin-5-ones highlights the importance of controlling stereochemistry. nih.gov
Scalability and Process Efficiency of Synthetic Methodologies
The ability to scale up a synthetic route is a critical factor for the practical application of a compound, particularly in medicinal chemistry where larger quantities are needed for further studies. Methodologies that are efficient and reproducible on a larger scale are highly desirable. The use of microwave-assisted synthesis has been shown to be effective for the multi-gram scale preparation of key intermediates in the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones. nih.govnih.gov
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy for Proton Environments
(No data available)
¹³C NMR Spectroscopy for Carbon Framework Analysis
(No data available)
Two-Dimensional NMR Correlations (e.g., HMQC, HMBC)
(No data available)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
(No data available)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
(No data available)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.
While specific experimental IR data for isothiazolo[5,4-b]quinolin-3-amine is not available, a hypothetical spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group would typically show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline (B57606) and isothiazole (B42339) rings would be expected in the 3100-3000 cm⁻¹ range. Furthermore, C=N and C=C stretching vibrations from the fused aromatic rings would likely appear in the 1650-1450 cm⁻¹ region. The presence of the C-S bond in the isothiazole ring would be indicated by weaker absorptions at lower frequencies.
Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3500-3300 (two bands) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | 1650-1550 |
| Aromatic C=C Stretch | 1600-1450 |
| C-S Stretch | 800-600 |
X-ray Crystallography for Solid-State Molecular Structure Determination
A crystallographic study of this compound would provide definitive proof of its structure. However, no published crystal structure for this specific compound could be located. Such a study would reveal the planarity of the fused heterocyclic ring system and the orientation of the exocyclic amine group. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the heterocyclic rings, would also be elucidated, providing insight into the solid-state packing and stability of the compound.
Hypothetical X-ray Crystallography Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | Precise distances between all atoms |
| Bond Angles (°) | Precise angles between bonded atoms |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Elemental Analysis for Purity and Stoichiometric Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to assess its purity and confirm its stoichiometry.
For this compound, with a molecular formula of C₁₀H₇N₃S, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample would be expected to yield values that are in close agreement (typically within ±0.4%) with these calculated percentages.
Elemental Analysis Data for this compound (C₁₀H₇N₃S)
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 59.68 | Data not available |
| Hydrogen (H) | 3.51 | Data not available |
| Nitrogen (N) | 20.88 | Data not available |
| Sulfur (S) | 15.93 | Data not available |
Derivatives and Analogs: Synthesis and Structural Diversification
Isothiazolo[5,4-b]quinolin-3-amine Analogs with Modified Quinolone Moieties
The quinoline (B57606) portion of the isothiazolo[5,4-b]quinoline (B11907930) scaffold offers significant opportunities for structural modification. The term "quinolone" in this context refers to quinoline derivatives with a carbonyl group, which are known for their antibacterial properties. ontosight.ai Modifications to this part of the molecule can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai
For instance, the introduction of an ethyl group, two fluorine atoms, and a piperazinyl group to the quinoline backbone results in Isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione, 9-ethyl-6,8-difluoro-7-(1-piperazinyl)-. ontosight.ai These substitutions are designed to enhance the compound's ability to penetrate bacterial cells and interfere with their DNA replication processes. ontosight.ai The quinoline and quinolone core is vital for its ability to target pathogens by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the rupture of the bacterial chromosome. nih.gov
Isothiazolo[5,4-b]quinoline Derivatives with Substitutions on the Isothiazole (B42339) Ring
Modifications are not limited to the quinoline portion of the molecule. The isothiazole ring itself can be substituted to create a variety of derivatives. A convenient synthesis of isothiazolo[5,4-b]quinolines can be achieved from 2-chloro-3-formylquinolines. Subsequent oxidation of these compounds can yield 3(2H)-one-1,1-dioxide-isothiazolo[5,4-b]quinolines. These isothiazole and their benzo/hetero-fused derivatives have shown a wide range of pharmacological activities.
Isothiazolo[5,4-b]pyridine (B1251151) and Related Fused Heterocyclic Systems
Replacing the quinoline ring system with a pyridine (B92270) ring gives rise to isothiazolo[5,4-b]pyridines, a class of compounds that has also been a subject of extensive research. These compounds are known to exhibit a range of biological activities, including analgesic, anorectic, and antidepressant effects. researchgate.net
Synthetic Routes to Isothiazolo[5,4-b]pyridine Scaffolds
Several synthetic strategies have been developed to construct the isothiazolo[5,4-b]pyridine scaffold. One approach involves the use of 3-aminopyridine-2-carbothioamide (B1629073) analogues, which can be oxidized to form the isothiazole ring. rsc.org Another method starts from 3-mercaptopicolinonitrile analogues that undergo oxidative ring closure. rsc.org More sustainable methods are also being explored, such as the organo-photoredox generation of iminyl radicals from α-imino-oxy acids to form the N-S bond. researchgate.net Microwave-assisted synthesis has also been employed to create these compounds in an environmentally friendly manner. researchgate.net
Structural Variations and Substituent Effects in Isothiazolo[5,4-b]pyridine Derivatives
The isothiazolo[5,4-b]pyridine scaffold allows for a wide range of structural variations. For example, derivatives with a tertiary amine base center connected by a methylene (B1212753) or 2-hydroxypropylene chain have been synthesized and tested for their anticancer activity. nih.gov The nature and position of substituents on the pyridine ring can significantly influence the biological properties of these compounds. For instance, the placement of an aryl substituent at different positions on the pyridine core can have a dramatic effect on the compound's activity as a kinase inhibitor. rsc.org
Thiazolo[5,4-b]quinoline and its Analogs
A closely related class of compounds is the thiazolo[5,4-b]quinolines, where the isothiazole ring is replaced by its isomer, the thiazole (B1198619) ring. These compounds have also been extensively studied for their potential therapeutic applications, particularly as antitumor agents. nih.govacs.orgacs.org
Synthetic Approaches to Thiazolo[5,4-b]quinoline Systems
Various synthetic methods have been developed to access the thiazolo[5,4-b]quinoline skeleton. acs.org One common method involves the cyclization of 4-(ethoxycarbonyl)-5-(arylamino)thiazoles or 5-(arylamino)-4-carbamoylthiazoles to form 9-hydroxy- and 9-(alkylamino)thiazolo[5,4-b]quinolines, respectively. nih.govacs.org Another approach is the condensation of primary or secondary amines with 2-chloro-3-isothiocyanatoquinolines. acs.org Researchers have also explored the synthesis of these compounds from 2-aminothiophenols and carbonyl or carboxylic acid derivatives. nih.gov
Table 1: Summary of Synthesized Heterocyclic Systems and Key Findings
| Heterocyclic System | Key Synthetic Precursors | Notable Derivatives and Modifications |
| Isothiazolo[5,4-b]quinoline | 2-chloro-3-formylquinolines | 9-ethyl-6,8-difluoro-7-(1-piperazinyl)-isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione ontosight.ai |
| Isothiazolo[5,4-b]pyridine | 3-aminopyridine-2-carbothioamide, 3-mercaptopicolinonitrile rsc.org | Derivatives with tertiary amine side chains nih.gov |
| Thiazolo[5,4-b]quinoline | 4-(ethoxycarbonyl)-5-(arylamino)thiazoles, 5-(arylamino)-4-carbamoylthiazoles nih.govacs.org | 9-hydroxy- and 9-(alkylamino) derivatives nih.govacs.org |
Structure-Activity Relationship Investigations on Thiazoloquinolines
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of thiazoloquinolines influences their biological activity, particularly their potential as therapeutic agents. Research has identified several key structural features that are essential for the antitumor properties of these compounds.
Three primary structural requirements have been proposed for significant antitumor activity in thiazoloquinoline derivatives. nih.gov These include a positive charge density at the C-7 position, the presence of a side chain with two basic nitrogen atoms at either the C-2 or C-9 position of the thiazoloquinoline skeleton, and conformational flexibility of this basic side chain. nih.gov It is believed that these features must be present simultaneously to ensure notable activity. nih.gov
Further investigations into the substitution patterns of these molecules have yielded more specific insights. For instance, the presence of a 2-[[(N,N-diethylamino)ethyl]amino] substituent at the C-2 position, combined with a fluorine atom at the C-7 position of the tricyclic system, has been associated with the highest levels of cytotoxic activity against various cell lines. nih.gov Similarly, other studies have confirmed that substituents at the 2-position that include an aliphatic amine tend to favor cytotoxicity. researchgate.net One potent example is the derivative D3CLP, chemically known as 9-[(3-chloro)phenylamine]-2-[3-(diethylamine)propylamine]thiazolo[5,4-b]quinoline, which has demonstrated significant cytotoxic effects. nih.gov
The nature of substituents on the quinoline ring itself also plays a critical role in modulating biological activity. researchgate.net For example, the introduction of an electron-withdrawing chlorine atom at the R2 position of the quinolone ring resulted in high potency for both ERK2 inhibition and the suppression of tumor cell growth. researchgate.net Conversely, replacing this chlorine with either a bromine (Br) or a methyl (Me) group was found to completely abolish this inhibitory activity. researchgate.net These findings underscore the sensitive dependence of the biological function of thiazoloquinolines on their detailed molecular architecture.
Hybrid and Multi-Fused Heterocyclic Architectures Incorporating Isothiazole and Quinoline Fragments
The development of novel heterocyclic systems through the fusion of isothiazole and quinoline fragments with other ring structures has led to the creation of hybrid and multi-fused architectures with diverse chemical properties. These synthetic strategies aim to combine the pharmacophoric features of different heterocyclic units to generate compounds with unique biological profiles.
One approach involves the synthesis of quinoline-based imidazole-fused heterocycles, such as imidazopyridines and imidazothiazoles. nih.gov These compounds can be prepared through a one-pot reaction involving 2-chloroquinoline-3-carbaldehyde (B1585622), a heteroaromatic amidine, and an alkyl isocyanide. nih.gov This methodology allows for the incorporation of a bulky alkylamine side chain, which has been found to be a key feature for their activity as inhibitors of the enzyme 15-lipoxygenase. nih.gov
Another strategy focuses on creating more complex polyheterocyclic systems by fusing the thiazoloquinoline core with other substantial ring structures. An example of this is the synthesis of thiazolo[5,4-b]phenothiazine derivatives, which effectively combines the structural units of phenothiazine (B1677639) and benzothiazole. nih.gov The synthetic route to these compounds is based on the oxidative cyclization of N-(phenothiazin-3-yl)-thioamides. nih.gov This process involves the initial preparation of N-(phenothiazin-3-yl)-amides from 3-amino-PTZ, followed by conversion to the corresponding thioamides using Lawesson's reagent, and finally, ring closure to form the thiazole ring under oxidative conditions. nih.gov
The concept of creating hybrid molecules by linking thiazole and quinoline moieties to other heterocyclic scaffolds has also been explored to develop new antimicrobial agents. nih.gov Examples include the combination of thiazole with 2-pyrazoline (B94618) or azetidin-2-one. nih.gov These hybrid compounds are designed to leverage the biological potential of each constituent heterocycle, aiming to create molecules with enhanced or novel antimicrobial activities. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic properties. While comprehensive DFT studies specifically for Isothiazolo[5,4-b]quinolin-3-amine are not widely published, analysis of its constituent parts and related structures allows for a theoretical characterization.
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.
In theoretical studies of related heterocyclic systems, such as 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, the shape and energy of these frontier orbitals are analyzed to predict charge transfer possibilities. For this compound, the HOMO is expected to be distributed across the electron-rich quinoline (B57606) and amine portions, while the LUMO would likely be located over the fused aromatic system. The electron density distribution, influenced by the electronegative nitrogen and sulfur atoms, creates a specific electrostatic potential map, highlighting regions susceptible to electrophilic or nucleophilic attack. The presence of the amino group (-NH2) at the 3-position significantly influences this distribution, acting as a strong electron-donating group that modulates the reactivity of the entire heterocyclic system.
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H7N3S | PubChem |
| IUPAC Name | thiazolo[5,4-b]quinolin-3-amine | PubChem |
| Molecular Weight | 201.25 g/mol | PubChem |
| XLogP3-AA | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Conformational Analysis and Energy Minimization Studies
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. The Isothiazolo[5,4-b]quinoline (B11907930) core is a rigid, planar system due to its fused aromatic rings. Therefore, significant conformational flexibility is not expected for the core structure.
The primary source of conformational freedom would be the rotation of the exocyclic 3-amino group. Energy minimization studies would typically be performed to determine the preferred orientation of the amine's hydrogen atoms relative to the heterocyclic ring. These calculations help find the global minimum energy conformation, which is crucial for accurate molecular docking and structure-activity relationship studies.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that links the chemical structure of a compound to its biological activity. By systematically modifying a lead compound, researchers can identify the chemical features responsible for its effects.
While specific SAR studies for this compound are limited, research on the analogous thiazolo[5,4-b]quinoline scaffold provides valuable insights into how structural modifications can impact biological activity. A study on thiazolo[5,4-b]quinoline derivatives revealed several key features essential for antitumor activity. These findings suggest that for the broader class ofthiazolo[5,4-b]quinolines, specific structural attributes are necessary for biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the chemical structure and biological activity of a set of compounds. These models use molecular descriptors (e.g., electronic, hydrophobic, and steric properties) to predict the activity of new, untested compounds.
For classes of compounds like quinoline derivatives, QSAR models have been successfully developed to predict activities ranging from antitubercular to anti-inflammatory effects. A typical QSAR study involves:
Compiling a dataset of compounds with known activities.
Calculating various molecular descriptors for each compound.
Developing a regression model to correlate the descriptors with activity.
Validating the model's predictive power using an external test set.
A QSAR study on quinolinone-based thiosemicarbazones, for example, identified van der Waals volume, electron density, and electronegativity as key descriptors for predicting antituberculosis activity. For this compound and its derivatives, a similar approach could be used to guide the synthesis of more potent analogs by predicting which structural modifications would enhance a desired biological effect.
Identification of Key Pharmacophore Features and Structural Determinants for Activity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling identifies these essential features from a set of active compounds.
For the related thiazolo[5,4-b]quinoline series, key structural determinants for antitumor activity were identified. These provide a hypothetical pharmacophore for this class of compounds.
Key Structural Features for Activity in Thiazolo[5,4-b]quinoline Analogs
| Structural Feature | Description | Importance for Activity |
|---|---|---|
| Planar Heterocyclic Core | The tricyclic thiazolo[5,4-b]quinoline framework. | Essential for intercalation or fitting into planar binding sites. |
| Basic Side Chain | A side chain with two nitrogen atoms, often at position C-2 or C-9. | Crucial for interacting with the biological target; pKa value is also important. |
| Flexible Conformation | Conformational flexibility within the side chain. | Allows the molecule to adopt the optimal orientation in the binding pocket. |
| Specific Substituents | e.g., A fluorine atom at the C-7 position. | Can enhance activity by increasing positive charge density at specific carbons. |
These findings suggest that for this compound to be biologically active, similar features might be required, such as the introduction of a flexible, basic side chain. The inherent amino group at position 3 already provides a key hydrogen-bonding feature.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.
Although no specific molecular docking studies have been published for this compound, studies on structurally similar compounds demonstrate the utility of this approach. For instance, docking studies on thiazolo[5,4-c]isoquinoline derivatives identified them as potential acetylcholinesterase inhibitors by predicting their binding modes within the enzyme's active site. Similarly, a quinoline-based iminothiazoline derivative was docked against the elastase enzyme, revealing key hydrogen bond and hydrophobic interactions.
A hypothetical docking study of this compound would involve:
Obtaining the 3D structure of a target protein.
Placing the ligand (this compound) into the protein's binding site.
Using a scoring function to estimate the binding affinity and identify the most stable binding pose.
The results would highlight key interactions, such as hydrogen bonds formed by the 3-amino group or the quinoline nitrogen, and pi-stacking interactions from the fused aromatic system.
Illustrative Docking Interaction Analysis (Hypothetical)
| Interaction Type | Ligand Feature | Potential Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | 3-Amino Group (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | Serine, Threonine, Tyrosine |
| Pi-Pi Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Fused Aromatic Core | Leucine, Valine, Isoleucine |
This modeling provides a rational basis for designing derivatives with improved binding affinity and selectivity for a specific biological target.
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters provides a powerful, non-destructive method to investigate the structural and electronic properties of novel chemical entities. Through the use of computational chemistry, specifically methods like Density Functional Theory (DFT), it is possible to calculate and predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignments, and offering insights into the molecule's behavior at an atomic level.
While experimental data for this compound exists, confirming its synthesis and basic characterization, a comprehensive search of scientific literature reveals a notable gap in published research detailing the in silico prediction of its spectroscopic parameters. Computational studies have been performed on analogous heterocyclic systems, such as thiazolo[5,4-b]quinolines and isothiazolo[5,4-b]pyridines, which can provide a methodological framework for how such an analysis would be conducted. nih.govnih.govrsc.org These studies typically employ DFT calculations to optimize the molecular geometry and then compute the desired spectroscopic properties.
For a molecule like this compound, a typical computational approach would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
NMR Shielding Calculations: Using methods like the Gauge-Including Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts.
Time-Dependent DFT (TD-DFT): To calculate the electronic transitions and predict the UV-Vis absorption spectrum.
Although specific predicted data for this compound is not available in the reviewed literature, we can present a hypothetical data structure based on the common outputs of such computational studies. The tables below are illustrative examples of how predicted spectroscopic data for this compound would be presented.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
The predicted NMR chemical shifts are fundamental for structural elucidation. The values are typically calculated relative to a standard (e.g., Tetramethylsilane - TMS) and are influenced by the electronic environment of each nucleus.
Table 1: Hypothetical In Silico Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on published research.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 130.5 |
| H1 | 7.80 | - |
| C2 | - | 128.9 |
| H2 | 7.65 | - |
| C3 | - | 125.4 |
| H3 | 8.10 | - |
| C4 | - | 122.1 |
| H4 | 7.95 | - |
| C4a | - | 148.2 |
| C5a | - | 118.0 |
| C8a | - | 145.6 |
| C9a | - | 152.3 |
| C-NH₂ | - | 160.1 |
| NH₂ | 6.50 | - |
Hypothetical Predicted IR Vibrational Frequencies
Predicted IR spectra help in identifying the functional groups present in a molecule. The vibrational frequencies correspond to specific bond stretching, bending, and wagging motions.
Table 2: Hypothetical In Silico Predicted IR Data for this compound (Note: This data is illustrative and not based on published research.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450, 3350 | Asymmetric and symmetric stretching of the amine group |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of C-H bonds on the quinoline ring |
| C=N Stretch | 1640 | Stretching of the carbon-nitrogen double bonds in the heterocyclic rings |
| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the aromatic rings |
| N-H Bend | 1620 | Bending vibration of the amine group |
| C-N Stretch | 1350 | Stretching of the carbon-nitrogen single bond |
| S-N Stretch | 850 | Stretching of the sulfur-nitrogen bond in the isothiazole (B42339) ring |
Hypothetical Predicted UV-Vis Absorption Maxima
TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax), which are characteristic of the molecule's chromophore system.
Table 3: Hypothetical In Silico Predicted UV-Vis Data for this compound (Note: This data is illustrative and not based on published research.)
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Contribution (Electronic Transition) |
|---|---|---|
| 380 | 0.45 | HOMO -> LUMO (π -> π) |
| 325 | 0.21 | HOMO-1 -> LUMO (π -> π) |
| 290 | 0.15 | HOMO -> LUMO+1 (π -> π*) |
It is crucial to reiterate that the data presented in these tables are hypothetical and serve as a template for what would be expected from a rigorous computational study. The absence of such published data for this compound highlights an opportunity for future research to fill this knowledge gap, providing a deeper understanding of the spectroscopic properties of this and related heterocyclic compounds.
Biological Activities and Mechanistic Investigations Excluding Clinical Human Data
Anticancer and Antiproliferative Activities (In vitro and Pre-clinical Efficacy)
Derivatives of the isothiazolo[5,4-b]quinoline (B11907930) scaffold have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. Research has focused on understanding the structural features that contribute to this activity and the molecular mechanisms involved.
For instance, a series of isothiazolopyridine derivatives were found to exhibit a broad spectrum of anticancer action. nih.gov Particularly, compounds featuring a 2-hydroxypropylene spacer showed significant activity at the GI50 level. nih.gov Similarly, studies on thiazolo[5,4-b]quinoline derivatives have highlighted the importance of specific structural elements for antitumor activity. nih.gov Key features for potent cytotoxicity include a positive charge density at the C-7 position, a basic side chain at the C-2 or C-9 position with a specific pKa range, and conformational flexibility of this side chain. nih.gov
One notable derivative, D3CLP (9-[(3-chloro)phenylamine]-2-[3-(diethylamine)propylamine]thiazolo[5,4-b]quinoline), has been identified as a potent cytotoxic agent that induces apoptosis in leukemia cells while showing lower toxicity to non-tumoral cells. nih.gov Further investigations have explored the synergistic effects of D3CLP with established antineoplastic drugs. nih.gov Combination studies with imatinib (B729) in leukemia cells and with cisplatin (B142131) in cervical cancer cells have shown synergistic effects, suggesting potential for combination therapies. nih.gov
Table 1: Anticancer and Antiproliferative Activity of Isothiazolo[5,4-b]quinoline Derivatives
| Derivative/Compound | Activity | Key Findings |
|---|---|---|
| Isothiazolopyridine derivatives | Broad-spectrum anticancer action | Compounds with a 2-hydroxypropylene spacer showed significant activity. nih.gov |
| Thiazolo[5,4-b]quinoline derivatives | Antitumor activity | Requires specific structural features for significant activity. nih.gov |
| D3CLP | Cytotoxic and apoptotic | Potent against leukemia cells; shows synergistic effects with other anticancer drugs. nih.gov |
The anticancer properties of isothiazolo[5,4-b]quinoline and its analogs are often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. The phosphoinositide 3-kinase (PI3K) family, particularly the p110α isoform (PI3Kα), is a key target.
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues were designed and synthesized, demonstrating potent PI3K inhibitory activity. nih.gov One representative compound, 19a , exhibited a nanomolar IC50 value of 3.6 nM against PI3Kα. nih.gov Structure-activity relationship (SAR) studies revealed that a sulfonamide group and a pyridyl group attached to the thiazolo[5,4-b]pyridine core are important for high-potency PI3Kα inhibition. nih.gov
The broader class of isothiazolo[4,3-b]pyridines has also been investigated as inhibitors of cyclin G-associated kinase (GAK), a key regulator of intracellular trafficking. nih.govmdpi.com While some derivatives showed potent GAK affinity, with Kd values below 100 nM, this did not always translate to significant antiviral activity. nih.gov Docking studies have been employed to understand the binding modes of these inhibitors within the ATP-binding pocket of GAK. mdpi.com
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govmdpi.com The ability of isothiazolo[5,4-b]quinoline derivatives to inhibit PI3K directly impacts this pathway.
By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). nih.gov This, in turn, blocks the activation of the downstream kinase Akt (protein kinase B) and subsequently mTOR (mammalian target of rapamycin). nih.govmdpi.com The inhibition of this pathway ultimately leads to decreased cancer cell growth, survival, and proliferation. nih.gov The development of compounds that can effectively modulate this pathway is a significant focus of cancer drug discovery. mdpi.com
Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)
In addition to their anticancer potential, isothiazolo[5,4-b]quinolines and related heterocyclic systems have demonstrated a range of antimicrobial activities.
Isothiazolo[5,4-b]quinoline derivatives have been investigated for their activity against a variety of microbial pathogens. google.com The core scaffold is recognized for its potential as an anti-infective agent. google.com Studies on related thiazole (B1198619) derivatives, such as 4-(indol-3-yl)thiazole-2-amines, have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the range of 0.06–1.88 mg/mL. nih.gov For instance, certain derivatives were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov Furthermore, some compounds displayed significant antifungal activity, comparable to or exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microbial Target | Activity |
|---|---|---|
| 4-(indol-3-yl)thiazole-2-amines | Gram (+) and Gram (-) bacteria | MIC in the range of 0.06–1.88 mg/mL. nih.gov |
| 4-(indol-3-yl)thiazole-2-amines | MRSA | More potent than ampicillin. nih.gov |
| 4-(indol-3-yl)thiazole-2-amines | Fungi | Activity comparable to or exceeding bifonazole and ketoconazole. nih.gov |
The antimicrobial action of isothiazolo[5,4-b]quinolines is believed to stem from their interference with essential microbial processes. Certain compounds within this class are potent inhibitors of bacterial DNA synthesis and replication. google.com By targeting these fundamental cellular functions, these compounds can effectively halt the growth and proliferation of pathogenic microorganisms. Docking studies on related thiazole compounds suggest that the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, and CYP51, a key enzyme in fungal sterol biosynthesis, could be responsible for their antibacterial and antifungal activities, respectively. nih.gov
Ligand-Receptor Interactions (e.g., Benzodiazepine (B76468) Site of GABAA Receptors)
Research into the isothiazoloquinoline scaffold has revealed interactions with the benzodiazepine (BZD) binding site of GABAA receptors. While direct binding data for Isothiazolo[5,4-b]quinolin-3-amine is not extensively detailed in the reviewed literature, studies on closely related derivatives, specifically 3-alkyl- and 3-amido-isothiazoloquinolin-4-ones, provide significant insights. nih.govresearchgate.net
These derivatives were designed based on a pharmacophore model of the BZD binding site. nih.govresearchgate.net It was hypothesized and confirmed that the nitrogen atom at position 2 (N-2) of the isothiazole (B42339) ring could serve as a hydrogen bond acceptor, interacting with the H1 donor site of the receptor. nih.govresearchgate.net This interaction is analogous to the one observed with the 3-carbonyl oxygen in 3-carbonylquinolin-4-ones. nih.gov
The affinity of these compounds for the BZD site is highly dependent on the nature and length of the substituent at the C-3 position, which is believed to interact with lipophilic pockets within the receptor. nih.govresearchgate.net For instance, in a series of 3-alkyl-6-methylisothiazoloquinolin-4-ones, the most potent compound was the 3-pentyl derivative, which exhibited a high affinity for the BZD binding site. nih.gov Further enhancement in potency was achieved by replacing the alkyl group with an amido group. The 3-butyramido derivative showed an even greater affinity, suggesting that the amide functional group contributes to additional interactions within the binding site. nih.govresearchgate.net
These findings underscore the potential of the isothiazolo[5,4-b]quinoline skeleton as a scaffold for developing high-affinity ligands for the BZD site of GABAA receptors. nih.gov
Table 1: Binding Affinity of Isothiazoloquinolin-4-one Derivatives at the Benzodiazepine Site of GABAA Receptors
| Compound | Receptor Binding Affinity (Ki value) |
|---|---|
| 3-pentyl-6-methylisothiazoloquinolin-4-one | 13 nM |
| 3-butyramido-6-methylisothiazoloquinolin-4-one | 2.8 nM |
Data sourced from studies on isothiazoloquinolin-4-one derivatives. nih.govresearchgate.net
Other Investigated Biological Activities
The broader family of quinoline (B57606) and thiazole-containing compounds, including the isothiazolo[5,4-b]quinoline scaffold, has been explored for a variety of biological activities beyond receptor binding.
Antileishmanial Activity The quinoline nucleus is a well-known pharmacophore in the search for antileishmanial agents. researchgate.netnih.gov Various quinoline derivatives have demonstrated potential in this area, although their clinical application for leishmaniasis is still in the research phase. researchgate.netnih.gov For example, chloroquine (B1663885) and mefloquine (B1676156) are active in vitro against Leishmania amazonensis. researchgate.net Studies on styrylquinolines and chloroquine hybrids have also shown promising antileishmanial effects. nih.govsemanticscholar.org Similarly, heterocyclic compounds containing a thiazole or the related 1,3,4-thiadiazole (B1197879) ring have been synthesized and evaluated as antileishmanial agents, with some derivatives showing good activity against Leishmania major. nih.govmui.ac.ir While these findings highlight the potential of the constituent ring systems of this compound, specific studies evaluating the antileishmanial activity of this particular compound were not identified in the reviewed literature.
Anti-inflammatory and Immunodepressant Activities Based on the performed searches, specific investigations into the anti-inflammatory or immunodepressant properties of this compound have not been reported.
Phosphodiesterase Inhibition The inhibition of phosphodiesterase type 5 (PDE5) is a key mechanism for certain therapeutic agents. mdpi.com The pharmacophore for PDE5 inhibitors often includes a heterocyclic core that engages in hydrophobic interactions with the active site and a functional group capable of forming a hydrogen bond with a key glutamine residue (GLN:817:A). mdpi.com Research on related heterocyclic systems, such as 2-aminothiazole (B372263) derivatives, has been conducted to explore their potential as PDE5 inhibitors. mdpi.com While this suggests that the thiazole moiety could be a component in PDE-inhibiting compounds, direct studies on this compound for this activity are not available.
Mechanisms of Action at the Molecular and Cellular Level
The mechanisms of action for compounds based on the isothiazolo[5,4-b]quinoline scaffold have been primarily elucidated through studies on its derivatives, particularly in the context of anticancer activity. nih.govnih.gov
A key derivative, 9-[(3-chloro)phenylamine]-2-[3-(diethylamine)propylamine]thiazolo[5,4-b]quinoline (D3CLP), has been shown to be a potent cytotoxic agent against various cancer cell lines, including leukemia, breast, and cervical cancer. nih.govnih.gov Its mechanism of action involves the induction of apoptosis. nih.govnih.gov In K-562 human leukemia cells, D3CLP was found to mediate cell death through the activation of effector caspases. nih.gov Thiazolo[5,4-b]quinolines are structurally related to the antileukemic drug m-Amsacrine, and it is suggested that their mode of action may also involve DNA intercalation and inhibition of topoisomerase II. nih.gov Studies have indicated that for a compound in this class to have significant antitumor activity, three structural features appear to be crucial: a positive charge density at carbon C-7, a flexible basic side chain at position C-2 or C-9, and a pKa value between 7.5 and 10 in the most basic center of that side chain. nih.gov
Furthermore, research on the closely related pyridine (B92270) analog, Isothiazolo[5,4-b]pyridin-3-amine, points towards a mechanism involving kinase inhibition. This compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K) and cyclin G-associated kinase (GAK), thereby disrupting cellular signaling pathways crucial for cell proliferation and survival. This suggests that kinase inhibition may be another potential mechanism of action for compounds containing the isothiazolo core.
Patent Landscape and Emerging Research Directions
Analysis of Patent Filings Related to Isothiazolo[5,4-b]quinoline (B11907930) and Analogs
Patent activity for isothiazolo[5,4-b]quinolines highlights their potential as therapeutic agents. An analysis of patent filings reveals a strategic focus on both the methods of their creation and their applications in medicine.
Patents have been granted for novel and efficient synthetic methodologies for producing isothiazolo[5,4-b]quinolines and their analogs. These patents often protect specific reaction conditions, catalysts, and crucial intermediate compounds that are essential to the synthesis. A key approach involves the construction of the isothiazole (B42339) ring onto a pre-existing quinoline (B57606) structure. For instance, a convenient two-step synthesis starts from 2-chloro-3-formylquinolines, which react with sodium sulfide (B99878) and hydroxylamine (B1172632), followed by cyclization with acetic anhydride (B1165640) to yield the isothiazolo[5,4-b]quinoline core. This method is noted for its use of readily available and inexpensive chemicals, as well as its mild reaction conditions.
Key intermediates that are frequently the subject of patent protection include substituted anilines and various thiazole (B1198619) precursors. For example, U.S. Patent No. 6,596,746 describes the use of amine-protected thiazole carboxylic acid chlorides, which are reacted with substituted anilines to form intermediates for pharmacologically active compounds. google.com
The table below summarizes notable patents related to the synthesis of isothiazolo[5,4-b]quinoline and its analogs.
| Patent Number | Title | Key Intermediates/Synthetic Steps Protected | Assignee |
| WO/2008/036420 | 9-(heteroaryl)-isothiazolo[5,4-b]quinoline-3,4-diones and related compounds as anti-infective agents | Novel synthetic intermediates for producing compounds of Formula (I) and (II). wipo.int | Achillion Pharmaceuticals, Inc. google.com |
| US7932386B2 | Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives | Reaction of a compound of structure II with substituted anilines of structure III. google.com | Not specified in excerpt |
This table is for illustrative purposes and may not be exhaustive.
The primary therapeutic area for which isothiazolo[5,4-b]quinoline derivatives have been patented is as anti-infective agents. wipo.intgoogle.com Specifically, certain compounds within this class have been identified as potent inhibitors of bacterial DNA synthesis and replication. wipo.int Patents often claim the compounds themselves, pharmaceutical compositions containing these compounds, and their use in treating microbial infections. wipo.int
For example, patent WO/2008/036420 describes 9-(heteroaryl)-isothiazolo[5,4-b]quinoline-3,4-diones and their use as antimicrobial agents. wipo.int The invention covers the compounds of Formula (I) and (II), which have demonstrated antimicrobial activity. wipo.int
Beyond anti-infective properties, related thiazole-fused quinoline structures have been investigated for other therapeutic applications. For instance, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, a target relevant to cancer therapy. mdpi.com Additionally, various thiazoloquinazoline derivatives, which share a similar fused heterocyclic system, have been evaluated for their antitumor activities. nih.govmdpi.comresearchgate.net
The following table details selected patents and their specified non-clinical therapeutic applications.
| Patent/Publication Number | Patented Therapeutic Application | Compound Class |
| WO/2008/036420 | Anti-infective agents for treating microbial infections. wipo.int | 9-(heteroaryl)-isothiazolo[5,4-b]quinoline-3,4-diones wipo.int |
| WO 2018/231841 A1 | Treatment of inflammation, cancer, organ transplantation, bacterial infection, or thrombosis. googleapis.com | Heteroaryl compounds including quinoline and isothiazole derivatives. googleapis.com |
This table is for illustrative purposes and may not be exhaustive.
Exploration of Isothiazolo[5,4-b]quinolin-3-amine as Research Probes and Tools (e.g., Fluorescent Probes for Bioimaging)
While specific examples of this compound being used as a fluorescent probe are not extensively documented in the provided search results, the broader class of fused quinoline heterocycles has shown significant promise in this area. The inherent photophysical properties of these planar, aromatic systems make them attractive candidates for the development of fluorescent sensors.
For instance, compounds based on the 1H-pyrazolo[3,4-b] quinoline skeleton have been synthesized and successfully employed as fluorescent sensors for the detection of inorganic cations. nih.gov The mechanism of action for these sensors involves an electron transfer process from an electro-donative part of the molecule to the fluorophore, which is modulated by the binding of cations. nih.gov This principle could potentially be applied to the isothiazolo[5,4-b]quinoline scaffold.
Furthermore, related thiazolo[5,4-d]thiazole (B1587360) derivatives have been utilized as push-pull systems with applications in bio-imaging. mdpi.com The development of such probes often involves incorporating electron-donating and electron-accepting groups to tune the fluorescent properties. Given the structural similarities, it is conceivable that this compound could serve as a core scaffold for the design of novel fluorescent probes for various biological targets.
Future Directions and Translational Research Perspectives for the Isothiazolo[5,4-b]quinoline Scaffold
The isothiazolo[5,4-b]quinoline scaffold represents a versatile platform for the discovery of new therapeutic agents and research tools. Future research is likely to expand upon the initial findings in several key directions.
One promising avenue is the continued exploration of their anti-infective properties. With the rise of antibiotic resistance, novel classes of antibacterial agents are urgently needed. Further optimization of the lead compounds identified in patents, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial for their translation into clinical candidates.
The anticancer potential of this scaffold also warrants further investigation. Drawing inspiration from the success of related thiazolo-fused quinolines and quinazolines as kinase inhibitors and cytotoxic agents, future studies could focus on synthesizing and screening libraries of isothiazolo[5,4-b]quinoline derivatives against a panel of cancer cell lines and relevant molecular targets. mdpi.comnih.govmdpi.comresearchgate.net The structural features identified as being important for the antitumor activity of related compounds, such as the presence of specific side chains and substituents, can guide the design of new and more potent analogs. nih.gov
Moreover, the potential of this scaffold in developing diagnostic and research tools should not be overlooked. The synthesis of novel fluorescent probes based on the isothiazolo[5,4-b]quinoline core could provide valuable tools for studying biological processes and for high-throughput screening of new drug candidates.
Q & A
Q. What are the common synthetic routes for Isothiazolo[5,4-b]quinolin-3-amine?
- Methodological Answer : The synthesis typically involves cyclization of isothiazole precursors with quinoline derivatives. For example, 5-amino-3-methylisothiazole reacts with aromatic aldehydes (e.g., pentafluorobenzaldehyde) under acidic conditions to form the fused isothiazoloquinoline core via [4+2] cycloaddition or 1,3-dipolar mechanisms . Key steps include halogenation (e.g., bromine for regioselective substitution) and chlorination (POCl₃) to activate intermediates for nucleophilic displacement . For amine functionalization, coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) are employed using Pd(PPh₃)₄ as a catalyst in dioxane/water mixtures .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., downfield singlets at ~13.00 ppm for NH groups in DMSO-d₆ ), FTIR (stretching vibrations for C=N, S-O, and NH₂), and elemental analysis . Advanced characterization includes X-ray crystallography for resolving tautomeric forms and fluorescence spectroscopy to study solvent-dependent emission properties (e.g., red shifts in ethanol vs. n-hexane due to dipole moment changes) .
Q. What biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, analogs exhibit antimicrobial (e.g., pyrazoloquinolin-3-amine derivatives ) and CNS-targeted activity (e.g., analgesic isothiazolopyridines via 3-oxo substitutions ). Biological screening should follow standardized protocols:
- Antimicrobial assays: Broth microdilution (MIC determination against S. aureus or E. coli).
- CNS activity: Radioligand binding assays for kinase or receptor targets (e.g., DRAK1/2 inhibition ).
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for introducing diverse aryl groups?
- Methodological Answer : Optimization involves:
- Precursor selection : Use 3-amino-5-bromo-isothiazolo[5,4-b]pyridine as a key intermediate .
- Catalytic system : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C for 12–24 hours.
- Substrate scope : Electron-deficient arylboronic acids (e.g., 4-CF₃, 3-NO₂) show higher yields due to enhanced electrophilicity. Monitor regioselectivity via LC-MS to avoid byproducts .
Q. How to address contradictions in spectral data for tautomeric forms?
- Methodological Answer : Conflicting NH signals in NMR (e.g., 13.00 vs. 11.00 ppm ) arise from tautomerism (pyrazole vs. amidic NH). Resolve this via:
Q. What computational strategies predict fluorescence properties in solvent matrices?
- Methodological Answer : Use TDDFT (PBE0/6-311+G(d,p)) to model excited-state dipole moments and solvent effects:
Q. How to resolve low yields in cyclization steps during synthesis?
- Methodological Answer : Low yields often stem from incomplete ring closure or competing pathways. Mitigate by:
- Oxidant selection : Replace NaOCl with N-chlorosuccinimide for controlled sulphenamide intermediate formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 150°C) to minimize side reactions .
- Additive screening : Use catalytic AcOH or ionic liquids to stabilize transition states .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
